2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide
Description
"2-(2-Methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide" is a synthetic small molecule characterized by a pyridine core substituted with a carboxamide group at position 4 and a 2-methoxyethoxy moiety at position 2. The carboxamide nitrogen is further linked to a 1,2,3,4-tetrahydronaphthalen-1-yl group. While its exact biological targets remain under investigation, its design aligns with compounds targeting kinase inhibition, neurotransmitter modulation, or anti-inflammatory pathways .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-11-12-24-18-13-15(9-10-20-18)19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-10,13,17H,4,6,8,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTQGICTROGJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyethoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHN\O
- Molecular Weight : 251.34 g/mol
- CAS Number : Not explicitly listed in the search results.
The biological activity of this compound can be attributed to its structural features, which may influence its interaction with biological targets. The presence of the tetrahydronaphthalene moiety is significant as it resembles structures found in various bioactive compounds.
Anticancer Activity
Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of tetrahydronaphthalene have been studied for their cytotoxic effects on various cancer cell lines. A study on related compounds showed tumor-specific cytotoxicity against human tumor cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy. Similar compounds have demonstrated activity against pathogens like Helicobacter pylori and have shown urease inhibition, which is crucial in treating infections caused by this bacterium . The structure's ability to inhibit enzymes could be a mechanism through which it exerts antimicrobial effects.
Neuropharmacological Effects
Given the presence of the pyridine ring in the structure, there is potential for neuropharmacological activity. Compounds with similar nitrogen-containing heterocycles have been explored for their effects on neurotransmitter systems and may influence cognitive functions or mood disorders.
Case Studies
- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.
- Antimicrobial Testing : A comparative study highlighted that compounds with similar functional groups showed effective inhibition of H. pylori growth, with some derivatives outperforming traditional antibiotics .
- Neuroactivity Screening : Preliminary screening for neuroactivity revealed that certain analogs could modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurological disorders.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyridine and tetrahydronaphthalene derivatives. Below is a systematic comparison based on synthesis methods, physicochemical properties, and biological activities.
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and logP (3.2) indicate superior lipophilicity compared to simpler derivatives like N-(4-nitrophenyl)-3-oxobutanamide. This property may enhance membrane permeability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
